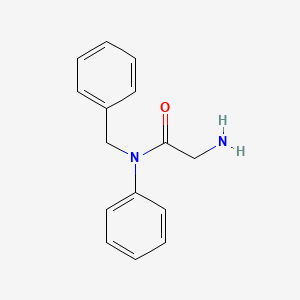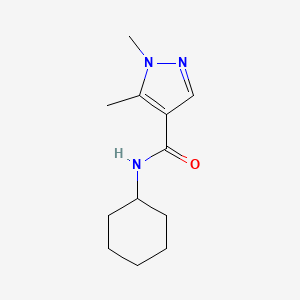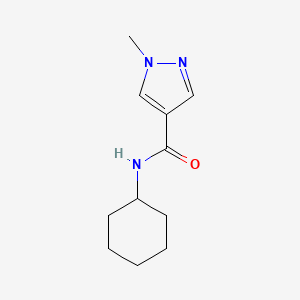
N-cyclopentyl-1-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-methylpyrazole-4-carboxamide (CPPC) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-cyclopentyl-1-methylpyrazole-4-carboxamide has been used in animal models to study the role of COX-2 in various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied as a potential treatment for chronic pain and inflammation.
Mecanismo De Acción
N-cyclopentyl-1-methylpyrazole-4-carboxamide selectively inhibits COX-2, which is an enzyme that is involved in the inflammatory response. COX-2 is upregulated in response to inflammation, and it catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-cyclopentyl-1-methylpyrazole-4-carboxamide reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have anti-tumor properties, and it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-1-methylpyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of COX-2, which allows researchers to study the role of COX-2 in various diseases. However, one limitation of using N-cyclopentyl-1-methylpyrazole-4-carboxamide is that it has a short half-life, which can make it difficult to study its effects over a longer period of time.
Direcciones Futuras
There are a number of future directions for research involving N-cyclopentyl-1-methylpyrazole-4-carboxamide. One direction is to study its potential therapeutic applications in more detail, particularly in the treatment of chronic pain and inflammation. Another direction is to develop new derivatives of N-cyclopentyl-1-methylpyrazole-4-carboxamide that have improved pharmacokinetic properties, such as a longer half-life. Finally, there is a need for more research to better understand the mechanism of action of N-cyclopentyl-1-methylpyrazole-4-carboxamide and its effects on various biochemical pathways.
Métodos De Síntesis
The synthesis of N-cyclopentyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclopentanone with methyl hydrazine to form cyclopentyl methyl hydrazine. This intermediate is then reacted with ethyl oxalyl chloride to form a pyrazole ring, and the resulting compound is then treated with ammonia to form N-cyclopentyl-1-methylpyrazole-4-carboxamide.
Propiedades
IUPAC Name |
N-cyclopentyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-8(6-11-13)10(14)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLPMHHECGVPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)





![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)


